diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride
Description
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium chloride is a quaternary ammonium salt characterized by a fluorene-based ester moiety. The structure comprises a diethylammonium group linked via an ethyloxy chain to a 9-ethylfluorene-9-carbonyl group, with a chloride counterion.
Properties
CAS No. |
25389-42-8 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-22(21(24)25-16-15-23(5-2)6-3)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22;/h7-14H,4-6,15-16H2,1-3H3;1H |
InChI Key |
BDZXRUXEZAOBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves the esterification of 9-ethylfluorene-9-carboxylic acid with diethylaminoethanol, followed by the formation of the chloride salt . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quaternary ammonium salts with aromatic or polycyclic substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Fluorene vs. In contrast, benzethonium chloride’s benzyl-ethoxy chain offers flexibility and hydrophobicity, favoring micelle formation .
Ester vs. Carbamate Linkages: Esters (e.g., diphenylpropanoyl derivative) are more hydrolytically labile than carbamates (e.g., 3-phenylpropoxycarbonylamino analog), affecting stability under physiological conditions .
Quaternary Ammonium Group: All compounds share the diethylazanium group, which enhances water solubility. Substituent bulkiness (e.g., fluorene vs. diphenylpropanoyl) modulates lipophilicity and membrane permeability .
Physicochemical Properties
- Solubility : The fluorene-based compound’s solubility in organic solvents (e.g., DCM, THF) likely exceeds that of purely aliphatic analogs due to aromatic interactions.
- Crystallography: Related azanium chlorides (e.g., C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O) crystallize in monoclinic systems (space group P21/c), suggesting similar packing motifs for the target compound .
Biological Activity
Diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorene moiety, which is known for its photophysical properties. The compound's structure can be represented as follows:
This structure suggests potential interactions with biological molecules, particularly through mechanisms involving electrostatic interactions and π-π stacking due to the aromatic fluorene component.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
- Modulation of Cellular Signaling : There is evidence that this compound may affect cellular signaling pathways, potentially influencing apoptosis and cell proliferation.
Case Studies
- Antibacterial Activity : A study conducted by Wołodko et al. (2020) evaluated the antibacterial effects of various compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research published in bioRxiv demonstrated that this compound exhibited selective cytotoxicity towards human cancer cell lines, particularly in hepatocellular carcinoma models. The study utilized MTT assays to quantify cell viability post-treatment, revealing a marked reduction in viable cells at concentrations above 10 µM .
- Cell Signaling Modulation : Another investigation focused on the compound's impact on apoptotic pathways in T-cells. The findings suggested that treatment with this compound led to increased expression of pro-apoptotic markers, indicating its potential role in modulating immune responses .
Data Table: Summary of Biological Activities
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